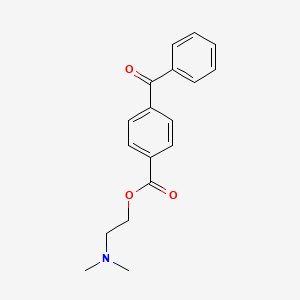

2-(Dimethylamino)ethyl 4-benzoylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)ethyl 4-benzoylbenzoate is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-(Dimethylamino)ethyl 4-benzoylbenzoate?

- Methodological Answer : The synthesis typically involves esterification or coupling reactions. For example, reacting 4-benzoylbenzoic acid with 2-(dimethylamino)ethanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents. Catalysts such as triethylamine or DMAP (4-dimethylaminopyridine) are often added to enhance reaction efficiency . Purification is achieved via column chromatography or recrystallization, monitored by TLC or HPLC for purity assessment.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester linkage and dimethylamino group. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction (XRD) provides structural elucidation, as demonstrated in hydrazide analogs .

Advanced Research Questions

Q. How does the electronic nature of the dimethylamino group influence reactivity in photopolymerization systems?

- Methodological Answer : The dimethylamino group acts as an electron donor, enhancing the compound’s ability to synergize with iodonium salts (e.g., diphenyliodonium hexafluorophosphate, DPI) in free-radical photopolymerization. Studies show that this compound exhibits higher reactivity than methacrylate analogs due to improved electron transfer efficiency, as measured by FTIR monitoring of conversion rates . Optimizing the co-initiator ratio (e.g., 1:2 camphorquinone/amine) further enhances crosslinking density and mechanical properties .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations model the compound’s electronic properties, such as HOMO-LUMO gaps, to predict redox behavior. Molecular docking simulations assess binding affinities to enzymes or receptors, leveraging crystal structures from protein databases. For example, hydrazide derivatives with similar substituents have been studied for hydrogen-bonding interactions using DFT .

Q. Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in the degree of conversion when varying amine concentrations in photopolymerization?

- Methodological Answer : Contradictions often arise from uncontrolled variables like oxygen inhibition or light intensity. To address this:

- Use inert atmospheres (e.g., nitrogen purging) to minimize oxygen interference.

- Standardize UV light intensity with radiometers.

- Employ kinetic studies via real-time FTIR to track conversion rates at different amine/iodonium salt ratios, as higher amine concentrations may quench radicals prematurely .

Q. What strategies validate the biological activity of this compound derivatives against conflicting assay results?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., pH, temperature).

- Use orthogonal assays (e.g., enzymatic inhibition + cell viability tests) to confirm activity.

- Apply statistical tools (e.g., ANOVA) to differentiate signal noise from true effects. For instance, discrepancies in antimicrobial activity may arise from solvent choice (DMSO vs. aqueous buffers), requiring solubility optimization .

Q. Experimental Design and Optimization

Q. How should researchers design experiments to compare the reactivity of this compound with other tertiary amines?

- Methodological Answer :

- Use a controlled photopolymerization setup with fixed initiator (DPI) and monomer concentrations.

- Monitor reaction kinetics via photo-DSC (differential scanning calorimetry) or FTIR.

- Compare activation energies and final conversion rates. For example, ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs due to reduced steric hindrance .

Q. What methodologies ensure safe handling and waste disposal of this compound in laboratory settings?

- Methodological Answer :

- Store in airtight containers under inert gas to prevent degradation.

- Neutralize waste with dilute acetic acid before disposal to deactivate the dimethylamino group.

- Follow protocols from safety data sheets (SDS), including PPE (gloves, goggles) and fume hood use .

Q. Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Optimal reaction solvent | Dichloromethane (DCM) or THF | |

| Catalysts | Triethylamine, DMAP | |

| Degree of conversion (with DPI) | >80% (FTIR-monitored) | |

| Key spectroscopic techniques | ¹H/¹³C NMR, FTIR, HRMS |

Properties

CAS No. |

67055-72-5 |

|---|---|

Molecular Formula |

C18H19NO3 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 4-benzoylbenzoate |

InChI |

InChI=1S/C18H19NO3/c1-19(2)12-13-22-18(21)16-10-8-15(9-11-16)17(20)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 |

InChI Key |

QNZXCTPKUNGIIY-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CN(C)CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.